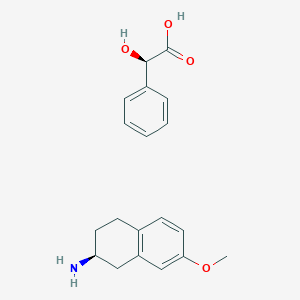
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral data .Applications De Recherche Scientifique
1. Chemoenzymatic Synthesis:
- The compound (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of 5-hydroxytryptamine receptor agonist 8-OH-DPAT, has been synthesized through a chemoenzymatic protocol from 1-methoxynaphthalene (Orsini et al., 2002).
2. Synthesis of Dopaminergic Compounds:
- An alternative synthesis method for dopaminergic compound 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine was developed, highlighting its biological activity and potential pharmaceutical applications (Öztaşkın et al., 2011).
- The synthesis of dopaminergic analogs of tetrahydronaphthalene, exploring their potential in mimicking dopamine receptor activity, was reported. One such compound, 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, was notably potent (Mcdermed et al., 1976).
3. Enantioselective Synthesis:
- The rapid development of an enantioselective synthesis for (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a compound with potential in asymmetric synthesis, was described (Ainge et al., 2003).
4. Enzymatic Kinetic Resolution:
- A study explored the enzymatic kinetic resolution of racemic amines, such as those derived from tetrahydronaphthalene, using modified acetic acid esters as acylating agents, highlighting their potential in stereo-selective synthesis (Olah et al., 2018).
5. Synthesis of Vic-Amino Alcohols and Vic-Diamines:
- The synthesis of enantiopure vic-amino alcohols and vic-diamines from dihydronaphthalene was achieved, demonstrating the versatility of these compounds in synthesizing bioactive molecules (Orsini et al., 2001).
6. Study of Beta-Adrenoceptor-Mediated Effects:
- Research showed that beta3-adrenoceptor agonists, including compounds derived from tetrahydronaphthalene, modulate human colonic motility, suggesting their potential therapeutic application in gastrointestinal disorders (Bardou et al., 1998).
7. Synthesis of Beta-Amyloid Aggregation Inhibitors:
- A concise synthesis was developed for a beta-amyloid(1-42) aggregation inhibitor, derived from tetrahydronaphthalene, indicating its potential use in Alzheimer's disease treatment (Parker et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.C8H8O3/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;9-7(8(10)11)6-4-2-1-3-5-6/h3,5,7,10H,2,4,6,12H2,1H3;1-5,7,9H,(H,10,11)/t10-;7-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJRKOMQPHFKT-RLJYASMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)N)C=C1.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@@H](C2)N)C=C1.C1=CC=C(C=C1)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Hydroxy-2-phenylacetic acid;(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
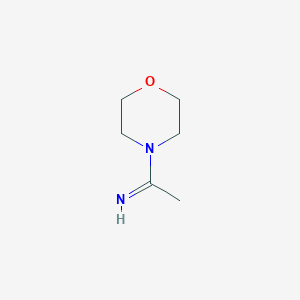
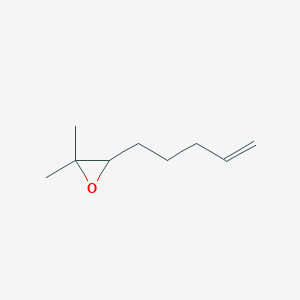
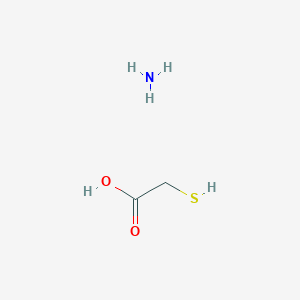



![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)

![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
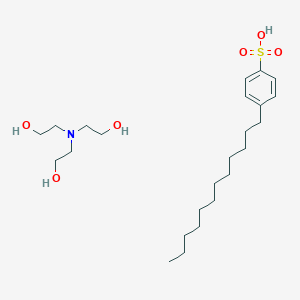
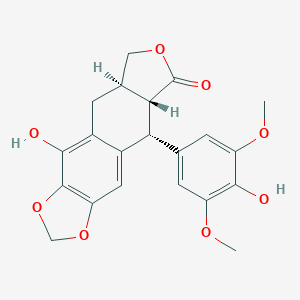
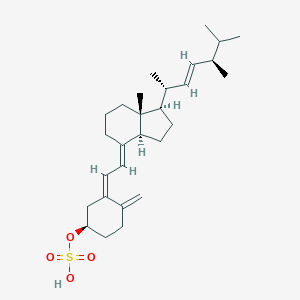
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)